![molecular formula C19H16FN3O3 B2707526 N-[2-(2-Fluorophenoxy)pyrimidin-5-YL]-2-phenoxypropanamide CAS No. 1421481-19-7](/img/structure/B2707526.png)
N-[2-(2-Fluorophenoxy)pyrimidin-5-YL]-2-phenoxypropanamide
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Description
“N-[2-(2-Fluorophenoxy)pyrimidin-5-YL]-2-phenoxypropanamide” is a complex organic compound. It contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and also includes fluorophenoxy and phenoxy groups .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds such as 2-aminopyrimidine derivatives have been synthesized from acyclic starting materials, benzylidene acetones, and ammonium thiocyanates .Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. The pyrimidine ring, fluorophenoxy group, and phenoxy group would all contribute to the overall structure .Scientific Research Applications
Anti-Fibrosis Activity
The pyrimidine moiety in this compound has been employed in designing privileged structures for medicinal chemistry. Researchers have synthesized a series of novel 2-(pyridin-2-yl) pyrimidine derivatives and evaluated their biological activities against immortalized rat hepatic stellate cells (HSC-T6). Among these derivatives, compounds ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate (12m) and ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate (12q) exhibited better anti-fibrotic activities than Pirfenidone and Bipy55′DC. These compounds effectively inhibited collagen expression and hydroxyproline content in vitro, suggesting their potential as novel anti-fibrotic drugs .
Antimicrobial Properties
Pyrimidine derivatives, including this compound, have been investigated for their antimicrobial activity. While specific studies on this exact compound are limited, the pyrimidine core structure is known to exhibit antimicrobial effects against various pathogens .
Antiviral Potential
Similarly, pyrimidine-based compounds have demonstrated antiviral properties. Although direct evidence for this specific compound is scarce, its structural similarity to other antiviral pyrimidines suggests potential antiviral activity .
Antitumor Effects
Pyrimidine derivatives have been explored as potential antitumor agents. While further research is needed to establish the exact role of this compound, its pyrimidine scaffold aligns with the broader category of antitumor pyrimidines .
Other Pharmacological Activities
Beyond the mentioned applications, pyrimidine-containing compounds have been implicated in various pharmacological activities, including anti-inflammatory, antioxidant, and enzyme inhibition effects. While specific data on this compound are limited, its pyrimidine core warrants further investigation .
Chemical Biology and Medicinal Chemistry
The pyrimidine moiety serves as a privileged structure in medicinal chemistry. Researchers continue to explore novel heterocyclic compound libraries containing pyrimidine cores for potential drug development .
properties
IUPAC Name |
N-[2-(2-fluorophenoxy)pyrimidin-5-yl]-2-phenoxypropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16FN3O3/c1-13(25-15-7-3-2-4-8-15)18(24)23-14-11-21-19(22-12-14)26-17-10-6-5-9-16(17)20/h2-13H,1H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOPXEJFJIPWCAB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CN=C(N=C1)OC2=CC=CC=C2F)OC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16FN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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